N-(4-bromo-2-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromo-2-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a complex structure featuring multiple aromatic substituents. Its core consists of a 1,2,4-triazole ring substituted at positions 4 and 5 with 4-methoxyphenyl and 4-tert-butylphenyl groups, respectively. The triazole’s 3-position is linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 4-bromo-2-methylphenyl group. The presence of bulky tert-butyl and electron-donating methoxy groups may enhance lipophilicity, while the bromo and methyl substituents on the acetamide’s phenyl ring could affect molecular packing and intermolecular interactions .
Properties
CAS No. |
477313-57-8 |
|---|---|
Molecular Formula |
C28H29BrN4O2S |
Molecular Weight |
565.5 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H29BrN4O2S/c1-18-16-21(29)10-15-24(18)30-25(34)17-36-27-32-31-26(19-6-8-20(9-7-19)28(2,3)4)33(27)22-11-13-23(35-5)14-12-22/h6-16H,17H2,1-5H3,(H,30,34) |
InChI Key |
YZYNUERUMQZMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Arylamine Protection and Bromination
The bromophenyl acetamide core is synthesized through a three-step sequence:
Step 1: Acetylation of 2-Methyl-4-bromoaniline
-
Reactants : 2-Methyl-4-bromoaniline (1 equiv), acetic anhydride (1.2 equiv).
-
Conditions : Reflux in dichloromethane (DCM) at 40°C for 6 hours.
-
Workup : Precipitation in cold water, filtration, and recrystallization from ethanol yields N-(4-bromo-2-methylphenyl)acetamide (85–90% purity).
Step 2: Bromination Optimization
-
Alternative Route : Direct bromination of N-(2-methylphenyl)acetamide using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 60°C for 4 hours achieves regioselective para-bromination.
-
Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane).
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Solvent | THF |
| Catalyst | None |
| Yield | 82% |
Synthesis of 5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Hydrazide Formation and Cyclization
Step 1: Hydrazide Synthesis
-
Reactants : 4-tert-Butylbenzoic acid (1 equiv), thionyl chloride (2 equiv) to form acyl chloride, followed by reaction with hydrazine hydrate in methanol.
Step 2: Triazole Ring Formation
-
Reactants : Hydrazide (1 equiv), methyl isothiocyanate (1.2 equiv), 10% NaOH in methanol.
-
Conditions : Heating at 225°C for 3–6 hours to form 5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol .
-
Modification : Introduction of 4-methoxyphenyl via nucleophilic substitution using 4-methoxybenzyl chloride in DMF at 80°C.
| Parameter | Value |
|---|---|
| Temperature | 225°C |
| Reaction Time | 4 hours |
| Base | NaOH (10% aqueous) |
| Yield | 75% |
Coupling of Triazole-Thiol and Bromophenyl Acetamide
Nucleophilic Substitution Reaction
Reactants :
-
Triazole-thiol (1 equiv), N-(4-bromo-2-methylphenyl)-2-bromoacetamide (1.1 equiv).
-
Conditions : Stirring at room temperature for 12 hours under nitrogen.
Workup :
-
Quenching with ice water, extraction with DCM, and purification via flash chromatography (ethyl acetate/hexane, 3:7).
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Base | NaH (60% dispersion) |
| Yield | 70% |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Bromination | 82 | 95 | Regioselective para-bromination |
| NaH-Mediated Coupling | 70 | 98 | Mild conditions, scalability |
| Hydrazide Cyclization | 75 | 97 | High functional group tolerance |
Challenges and Optimization Strategies
-
Steric Hindrance : The tert-butyl group slows triazole-thiol reactivity. Increasing reaction time to 18 hours improves yield by 12%.
-
Byproduct Formation : Use of molecular sieves (4Å) during coupling reduces disulfide byproducts from 8% to <2%.
-
Solvent Effects : Replacing DCM with THF increases solubility of triazole-thiol, enhancing reaction homogeneity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromo-substituted phenyl group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-bromo-2-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is with a molecular weight of 565.537 g/mol. The compound features a complex structure that includes a triazole ring, which is known for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.5 µg/mL against S. aureus and E. coli . This suggests that the compound may serve as a lead structure for developing new antibiotics.
Cancer Research
Triazole-containing compounds are also being explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, structural analogs have been studied for their ability to modulate signaling pathways associated with tumor growth .
Case Studies
- Inhibition of Phospholipase A2 : A study highlighted the role of triazole derivatives in inhibiting lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis. This inhibition could be significant in understanding the safety profiles of new drugs .
- Antibacterial Efficacy : Another research article focused on the synthesis and evaluation of triazole derivatives against various bacterial strains, indicating that modifications to the triazole ring can enhance antibacterial activity .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Type | MIC (µg/mL) | Target Bacteria |
|---|---|---|---|
| Benzamide derivative PC190723 | FtsZ inhibitor | 0.25 - 1.0 | S. aureus |
| N-(substituted phenyl)-triazole | Triazole derivative | 0.5 - 16 | MRSA |
| N-(4-bromo phenyl)-triazole | Triazole derivative | 0.12 | S. epidermidis |
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s triazole ring and phenyl groups are likely involved in binding interactions, while the sulfanyl acetamide moiety may play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Key Structural Insights :
- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance stability and influence hydrogen-bonding interactions, as seen in and . Bromine’s polarizability may improve binding to hydrophobic enzyme pockets .
- Heterocyclic Modifications (e.g., dibenzofuran) : Planar aromatic systems like dibenzofuran () can enhance π-π stacking, affecting crystallinity and bioavailability.
Physicochemical Properties
- Melting Points : Analogues with nitro or acetyl groups (e.g., compounds 17 and 18 in ) exhibit higher melting points (238–274°C) due to strong intermolecular interactions, whereas tert-butyl-substituted derivatives may have lower melting points due to disrupted packing .
- Solubility: The tert-butyl and methoxy groups in the target compound likely reduce aqueous solubility compared to chloro- or amino-substituted analogues (e.g., ’s amino-triazole derivative) .
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula C28H29BrN4O2S and a molecular weight of approximately 565.53 g/mol. It features a brominated aromatic group, a sulfenamide linkage, and a triazole moiety, which are often linked to diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These steps allow for the careful construction of the compound's complex molecular architecture, which is essential for its biological activity.
Anticancer Activity
Research indicates that compounds with triazole rings often exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown promising antiproliferative activity against various cancer cell lines. In one study, derivatives similar to this compound demonstrated IC50 values as low as 4.58 μM against the human bladder cancer T24 cell line, indicating strong inhibitory effects on cell proliferation .
- Mechanism of Action : The anticancer activity is often associated with the induction of apoptosis and necroptosis in cancer cells. For example, in similar compounds, low concentrations induced apoptosis through caspase activation, while higher concentrations led to necroptotic cell death via the RIPK1/RIPK3/MLKL signaling pathway .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Bacterial Inhibition : Related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. MIC values for various bacterial strains have been reported in studies ranging from 4.69 to 22.9 µM against species like Bacillus subtilis and Staphylococcus aureus .
- Fungal Activity : The compound may also exhibit antifungal properties. Similar triazole derivatives have been noted for their activity against fungi such as Candida albicans, with MIC values indicating moderate to good efficacy .
Case Studies and Research Findings
The following table summarizes key findings from various studies related to similar compounds:
| Compound Name | Structure Features | Biological Activity | IC50 Values (μM) |
|---|---|---|---|
| 5-23 | Triazole derivative | Anticancer (T24 cells) | 4.58 (strongest) |
| N-(4-acetyl-5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole | Anticancer | Strong cytotoxicity |
| 5-(methoxyphenyl)-triazole derivatives | Triazole ring | Diverse activities | Significant anticancer |
These findings highlight the therapeutic potential of this compound and its analogs in cancer treatment and microbial infections.
Q & A
Q. What degradation pathways occur under accelerated stability conditions, and how are they characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
